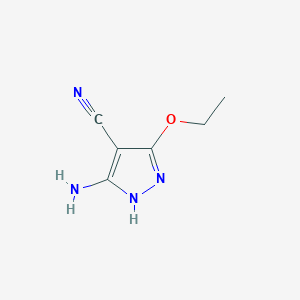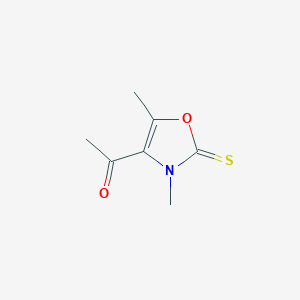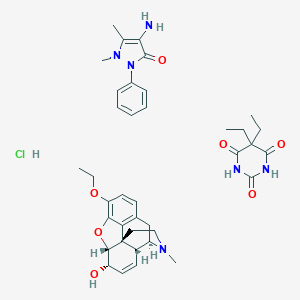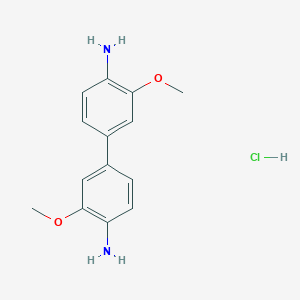
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid: is a complex organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of a heptanedioic acid backbone with an amide group substituted by a tert-butyl carbamate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using tert-butyl carbamate, followed by the introduction of the heptanedioic acid moiety through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylase and amide hydrolase enzymes. It serves as a model compound for understanding biochemical pathways.
Medicine: In medicine, derivatives of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid are investigated for their potential therapeutic effects. These derivatives may act as inhibitors or activators of specific enzymes, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include hydrolysis, condensation, and redox reactions, depending on the specific application.
Comparaison Avec Des Composés Similaires
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar stereochemistry but has a different aromatic moiety.
Naproxen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid group but different overall structure.
Uniqueness: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
115573-33-6 |
|---|---|
Formule moléculaire |
C12H21NO6 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
KQFQLJOHYATVAV-QMMMGPOBSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Synonymes |
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)










![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

